molecular formula C20H23N3O4S B2724449 N-cyclohexyl-2-((4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide CAS No. 899987-35-0

N-cyclohexyl-2-((4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide

Cat. No.: B2724449
CAS No.: 899987-35-0
M. Wt: 401.48
InChI Key: DIMGJUMNJPIDGE-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-((4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide is an organic compound characterized by a fusion of diverse functional groups. This compound, noted for its distinct structure, has garnered interest in various scientific fields due to its potential applications in chemistry, biology, and medicine. Its complexity and unique interactions make it a subject of significant research.

Synthetic Routes and Reaction Conditions

The synthesis of this compound can be intricate, often involving multiple steps to ensure precision and purity. Typically, the process begins with the preparation of intermediate compounds, which are then subjected to various reactions such as cyclization, oxidation, and thiolation.

Industrial Production Methods

In an industrial context, the production of this compound involves scalable synthetic routes that prioritize efficiency and cost-effectiveness. Industrial methods often incorporate advanced catalysts and optimized reaction conditions to maximize yield and minimize waste. Strict quality control measures are employed throughout the production process to ensure the consistency and purity of the final product.

Types of Reactions

This compound undergoes various chemical reactions, including:

  • Oxidation: : This reaction can alter the compound's structure, often by increasing the oxidation state of specific atoms.

  • Reduction: : The compound can be reduced under specific conditions, impacting its electronic properties and reactivity.

  • Substitution: : Both nucleophilic and electrophilic substitution reactions can occur, leading to the formation of new derivatives with altered properties.

Common Reagents and Conditions

Typical reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions often involve precise temperature control, pH adjustment, and inert atmospheres to ensure the desired outcome.

Major Products

The products formed from these reactions can vary widely, ranging from simple modifications of the original structure to complex, multi-functional derivatives. These products often exhibit unique properties that can be explored for various applications.

Scientific Research Applications

N-cyclohexyl-2-((4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide has a broad spectrum of scientific research applications:

  • Chemistry: : Used as a precursor in the synthesis of complex organic molecules.

  • Biology: : Investigated for its potential interactions with biological systems, including protein binding and enzyme inhibition.

  • Medicine: : Explored for its therapeutic potential, particularly in the treatment of diseases involving oxidative stress and inflammation.

  • Industry: : Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The compound exerts its effects through a combination of molecular interactions and pathways. Its unique structure allows it to bind to specific molecular targets, such as enzymes and receptors, altering their activity and resulting in various biochemical effects. These interactions are often mediated through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact mechanisms can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

When compared to similar compounds, N-cyclohexyl-2-((4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide stands out due to its distinct structural features and versatile reactivity.

List of Similar Compounds

  • N-cyclohexyl-2-thioacetamide

  • 2,3-dihydrobenzo[b][1,4]dioxin derivatives

  • Pyrazin-2-yl-thioacetamides

These compounds share some structural similarities but often differ in specific functional groups, leading to variations in their properties and applications.

And there you have it—an in-depth look at this intriguing compound. What caught your eye the most in this breakdown?

Properties

IUPAC Name

N-cyclohexyl-2-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-oxopyrazin-2-yl]sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O4S/c24-18(22-14-4-2-1-3-5-14)13-28-19-20(25)23(9-8-21-19)15-6-7-16-17(12-15)27-11-10-26-16/h6-9,12,14H,1-5,10-11,13H2,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIMGJUMNJPIDGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CSC2=NC=CN(C2=O)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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